2-(Aminomethyl)pyridin-3-ol dihydrochloride

Übersicht

Beschreibung

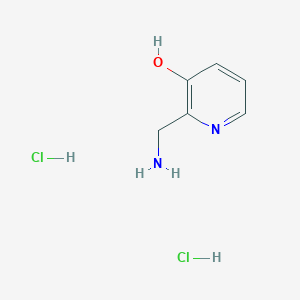

2-(Aminomethyl)pyridin-3-ol dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2O and a molecular weight of 197.0624 g/mol . This compound is a derivative of pyridine, featuring an aminomethyl group at the second position and a hydroxyl group at the third position of the pyridine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyridin-3-ol dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with pyridine-3-ol, which undergoes a series of reactions to introduce the aminomethyl group.

Purification: The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation, crystallization, and chromatography are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aminomethyl)pyridin-3-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyridin-3-one derivatives.

Reduction: The compound can undergo reduction reactions to convert the aminomethyl group to a methyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Pyridin-3-one derivatives.

Reduction: Methyl-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Research:

2-(Aminomethyl)pyridin-3-ol dihydrochloride has garnered attention for its potential pharmacological activities. Studies have indicated that it can act as a ligand for various biological targets, including enzymes and receptors. This interaction is crucial for understanding its mechanism of action and potential therapeutic applications .

Antimicrobial Activity:

Research has demonstrated that compounds related to 2-(Aminomethyl)pyridin-3-ol exhibit antimicrobial properties. For instance, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentrations (MICs) for these compounds are comparable to standard antibiotics, suggesting their potential as antimicrobial agents .

Biochemical Applications

Enzyme Mechanism Studies:

The compound serves as a valuable tool in studying enzyme mechanisms due to its ability to interact with active sites of enzymes. Its structural features allow it to participate in various biochemical reactions, making it suitable for probing enzyme kinetics and inhibition studies.

Ligand Development:

In the context of drug design, this compound can be utilized to develop novel ligands for targeted therapies. Its ability to bind selectively to specific receptors opens avenues for creating drugs with enhanced specificity and reduced side effects.

Material Science

Polymer Chemistry:

The compound's reactivity can be harnessed in polymer chemistry to synthesize new materials with tailored properties. By incorporating 2-(Aminomethyl)pyridin-3-ol into polymer matrices, researchers can enhance mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Karunanidhi et al., derivatives of pyridine compounds were synthesized and tested for antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics like Amikacin, highlighting the potential of pyridine derivatives in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition Studies

Research published in MDPI explored the use of pyridine derivatives in enzyme inhibition studies. The findings suggested that this compound effectively inhibited specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)pyridin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Aminomethyl)pyridine: Similar structure but lacks the hydroxyl group at the third position.

3-(Aminomethyl)pyridine: The aminomethyl group is at the third position instead of the second.

2-(Hydroxymethyl)pyridine: Contains a hydroxymethyl group instead of an aminomethyl group.

Uniqueness

2-(Aminomethyl)pyridin-3-ol dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

2-(Aminomethyl)pyridin-3-ol dihydrochloride is a pyridine derivative that exhibits a range of biological activities, making it of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H10Cl2N2O

- Molecular Weight : 195.07 g/mol

- Structural Characteristics : The compound features a pyridine ring substituted with an aminomethyl group and a hydroxyl group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which may enhance neurotransmission in the central nervous system.

- Receptor Modulation : It acts as a modulator for various receptors, potentially influencing pathways related to mood regulation and cognitive function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies have shown that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

- Antidepressant Properties : Animal models suggest that it may possess antidepressant-like effects, likely due to its influence on serotonin and norepinephrine levels.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains.

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Antidepressant | Increases serotonin levels | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

Several studies have explored the biological effects of this compound:

-

Neuroprotection Study :

- A study involving cultured neuronal cells demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to controls.

- Findings : The compound increased cell viability by approximately 30% under oxidative stress conditions.

-

Antidepressant-Like Effect Study :

- In a rodent model of depression, administration of the compound resulted in decreased immobility time in the forced swim test, indicating an antidepressant effect.

- Findings : The compound showed comparable effects to established antidepressants like fluoxetine.

-

Antimicrobial Efficacy Study :

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

- Findings : The minimum inhibitory concentration (MIC) was determined to be effective against both bacterial strains.

Research Findings

Recent research highlights the therapeutic potential of this compound across various fields:

- Neuroscience : Its role in enhancing synaptic plasticity suggests applications in treating cognitive disorders.

- Infectious Diseases : The antimicrobial properties indicate potential for developing new antibiotics amid rising resistance levels.

Eigenschaften

IUPAC Name |

2-(aminomethyl)pyridin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-5-6(9)2-1-3-8-5;;/h1-3,9H,4,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCNRASQWVOSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230803-53-7 | |

| Record name | 2-(aminomethyl)pyridin-3-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.